4-Ethylphenylzinc iodide 4-Ethylphenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 312693-04-2
VCID: VC8263789
InChI: InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
SMILES: CCC1=CC=[C-]C=C1.[Zn+]I
Molecular Formula: C8H9IZn
Molecular Weight: 297.4 g/mol

4-Ethylphenylzinc iodide

CAS No.: 312693-04-2

Cat. No.: VC8263789

Molecular Formula: C8H9IZn

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylphenylzinc iodide - 312693-04-2

Specification

CAS No. 312693-04-2
Molecular Formula C8H9IZn
Molecular Weight 297.4 g/mol
IUPAC Name ethylbenzene;iodozinc(1+)
Standard InChI InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key WMVIAIANRSYFMN-UHFFFAOYSA-M
SMILES CCC1=CC=[C-]C=C1.[Zn+]I
Canonical SMILES CCC1=CC=[C-]C=C1.[Zn+]I

Introduction

Synthesis of 4-Ethylphenylzinc Iodide

General Synthetic Methodology

The synthesis of 4-ethylphenylzinc iodide typically follows a transmetallation approach:

  • Precursor Preparation: 4-Ethylphenyliodide is synthesized via iodination of 4-ethylanisole or direct electrophilic substitution on ethylbenzene.

  • Zinc Activation: Zinc metal is activated by washing with dilute hydrochloric acid to remove oxide layers, followed by rinsing with THF.

  • Reaction: The aryl iodide reacts with activated zinc in anhydrous THF under nitrogen or argon atmosphere:
    4-Ethylphenyliodide+Zn4-Ethylphenylzinc iodide\text{4-Ethylphenyliodide} + \text{Zn} \rightarrow \text{4-Ethylphenylzinc iodide}
    The reaction proceeds at room temperature or under mild heating (40–60°C), yielding a 0.5 M solution in THF .

Critical Parameters

  • Solvent Purity: THF must be rigorously dried to prevent hydrolysis.

  • Atmosphere Control: Oxygen and moisture degrade the reagent, necessitating inert conditions.

  • Molar Ratios: Stoichiometric excess of zinc ensures complete conversion.

Physical and Chemical Properties

Basic Properties

PropertyValue
Molecular FormulaC8_8H9_9IZn
Molecular Weight297.45 g/mol
Density0.95 g/mL at 25°C
Flash Point1°F (-17°C)
Solution Concentration0.5 M in THF

Reactivity and Stability

  • Air and Moisture Sensitivity: Rapid hydrolysis occurs upon exposure, generating ethane and zinc hydroxide .

  • Thermal Stability: Decomposes above 80°C, releasing volatile organic compounds.

  • Solubility: Miscible with ethers and hydrocarbons but insoluble in water.

Applications in Organic Synthesis

Negishi Coupling

4-Ethylphenylzinc iodide participates in palladium-catalyzed Negishi couplings to form biaryl structures:
R-X+4-Ethylphenylzinc iodidePd catalystR-Ph-Ethyl+ZnIX\text{R-X} + \text{4-Ethylphenylzinc iodide} \xrightarrow{\text{Pd catalyst}} \text{R-Ph-Ethyl} + \text{ZnIX}
This reaction is instrumental in synthesizing drug intermediates, such as nonsteroidal anti-inflammatory agents .

Functional Group Transformations

  • Alkylation: Reacts with electrophiles (e.g., carbonyl compounds) to form substituted aromatics.

  • Cross-Coupling with Halides: Partners with aryl bromides or chlorides under nickel catalysis.

Hazard CodeRisk Statement
FHighly flammable (flash point <23°C)
XnHarmful if inhaled or absorbed through skin

Comparative Analysis with Related Reagents

ReagentReactivityStabilityCommon Uses
4-Methylphenylzinc iodideModerateHighPharmaceuticals
Phenylzinc bromideHighModeratePolymer chemistry
4-Ethylphenylzinc iodideHighModerateAsymmetric synthesis

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